molecular formula C19H28N2O2 B2689634 benzyl 2-[(1E)-3-(diethylamino)prop-1-en-1-yl]pyrrolidine-1-carboxylate CAS No. 956194-87-9

benzyl 2-[(1E)-3-(diethylamino)prop-1-en-1-yl]pyrrolidine-1-carboxylate

Cat. No.: B2689634
CAS No.: 956194-87-9
M. Wt: 316.445
InChI Key: ADHKCODGMUMRPH-XYOKQWHBSA-N
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Description

Benzyl 2-[(1E)-3-(diethylamino)prop-1-en-1-yl]pyrrolidine-1-carboxylate is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a benzyl group, a diethylamino group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[(1E)-3-(diethylamino)prop-1-en-1-yl]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzyl chloroformate with 2-[(1E)-3-(diethylamino)prop-1-en-1-yl]pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(1E)-3-(diethylamino)prop-1-en-1-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 2-[(1E)-3-(diethylamino)prop-1-en-1-yl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of benzyl 2-[(1E)-3-(diethylamino)prop-1-en-1-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-(dimethylamino)-4-morpholinobutyrophenone: A photoinitiator used in polymerization reactions.

    2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Studied for its antimicrobial activity.

Uniqueness

Benzyl 2-[(1E)-3-(diethylamino)prop-1-en-1-yl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

benzyl 2-[(E)-3-(diethylamino)prop-1-enyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-3-20(4-2)14-8-12-18-13-9-15-21(18)19(22)23-16-17-10-6-5-7-11-17/h5-8,10-12,18H,3-4,9,13-16H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHKCODGMUMRPH-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC=CC1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C/C=C/C1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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